molecular formula C8H6BrNO B1289318 5-Bromoisoindolin-1-one CAS No. 552330-86-6

5-Bromoisoindolin-1-one

Cat. No.: B1289318
CAS No.: 552330-86-6
M. Wt: 212.04 g/mol
InChI Key: WJNKJYJCWXMBNV-UHFFFAOYSA-N
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Description

5-Bromoisoindolin-1-one is a synthetic organic compound belonging to the isoindoline family. It is characterized by a bromine atom substitution at the 5-position and a ketone functionality at the 1-position.

Biochemical Analysis

Biochemical Properties

5-Bromoisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor . PI3Kγ is an enzyme involved in cell growth, proliferation, and survival. By inhibiting PI3Kγ, this compound can modulate these cellular processes, making it a valuable tool in cancer research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3Kγ can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PI3Kγ, inhibiting its activity and thereby disrupting downstream signaling pathways such as the AKT/mTOR pathway . This inhibition can lead to changes in gene expression and cellular behavior, including reduced cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under room temperature conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, influencing the overall outcome of biochemical reactions and therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that this compound exerts its effects in the appropriate cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoindolin-1-one typically involves a multi-step process. One common method starts with the bromination of isoindoline derivatives. For instance, the reaction of isoindoline with bromine in the presence of a suitable solvent and catalyst can yield this compound. Another approach involves the cyclization of N-bromoacetanilide derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ketone functionality can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromoisoindolin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It shows potential as a therapeutic agent, particularly in the development of inhibitors targeting specific enzymes involved in disease pathways.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Comparison: 5-Bromoisoindolin-1-one is unique due to its specific bromine substitution at the 5-position, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 4-Bromoisoindolin-1-one has a bromine atom at the 4-position, leading to different chemical behavior and applications.

Properties

IUPAC Name

5-bromo-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKJYJCWXMBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626852
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552330-86-6
Record name 5-Bromo-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromo-2-bromomethyl-benzoic acid methyl ester (0.5 g, 16.2 mmol) is treated with methanolic ammonia (10 mL, 7 N NH3 in MeOH) for 5 minutes at 90° C. After cooling to room temperature a precipitate is formed, collected by filtration and washed with a small amount of methanol to afford the title compound as a colourless solid (224 mg, 65%). 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 4.41 (2H, s), 7.64 (1H, d), 7.70 (1H, d), 7.87 (1H, s), 8.67 (1H, br s). LCMS: Rt 2.49 min, (99.6%), m/z (APCI) 212 (M+H)+.
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(hydroxymethyl)benzamide III-2 (3.50 g, 15.2 mmol) in THF (100 mL) was added Ph3P (4.78 g, 18.3 mmol) and DIAD (3.38 g, 16.7 mmol). The reaction was stirred at room temperature 20 h. The reaction mixture was concentrated under vacuum and purified by column chromatography (silica gel) using 0 to 25% EtOAc in hexanes to afford 5-bromoisoindolin-1-one III-3 as a white solid (786 mg, 24%) as a white solid; 1H-nmr (400 MHz, CDCl3) δ 7.80 (d, J=8.0 Hz, 1H), 7.70 (s, 1H), 7.67 (s, 2H), 5.31 (s, 2H); LC (254 nM) 4.88 min (>98%); MS (ESI) m/z=212.8, 214.8.
Name
4-bromo-2-(hydroxymethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
4.78 g
Type
reactant
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Name
Quantity
3.38 g
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reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonia gas was purged to a stirring solution of methyl 4-bromo-2-(bromomethyl)benzoate (200 mg, 0.649 mmol) in methanol at 0° C. for 10 min. To the resulting reaction mixture ammonium hydroxide (0.5 mL) was added and the reaction mixture was stirred at RT for 16 h. The obtained solid was separated by filtration and dried to afford 5-Bromoisoindolin-1-one as a solid (100 mg, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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0.5 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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